molecular formula C5H9N3O3S B2724070 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 1881295-43-7

5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B2724070
CAS No.: 1881295-43-7
M. Wt: 191.21
InChI Key: DTYZDXRWULJHLQ-UHFFFAOYSA-N
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Description

5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a chemical compound with the molecular formula C5H9N3O3S It is a member of the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . This method provides a straightforward approach to obtaining the pyrazole ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve the use of heterogeneous catalysts such as Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The use of such catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-1H-pyrazole: Shares the pyrazole core but lacks the N,N-dimethyl and sulfonamide groups.

    N,N-dimethyl-1H-pyrazole-1-sulfonamide: Similar structure but without the hydroxyl group.

Uniqueness

5-hydroxy-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-3-oxo-1H-pyrazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3S/c1-7(2)12(10,11)8-5(9)3-4-6-8/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPFIDVGHFKBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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